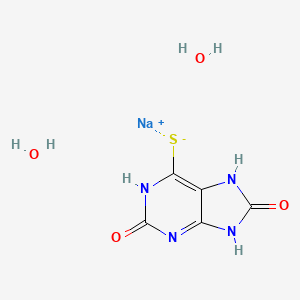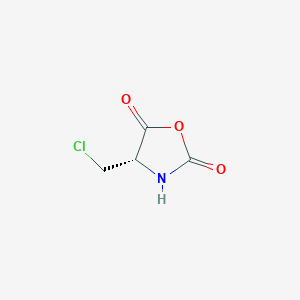![molecular formula C10H8N2O4 B11715752 2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves a multi-step process. One common method starts with substituted pyridines, which react with hydroxylamine-O-sulfonic acid to form substituted N-amino pyridine sulfates. These intermediates then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to yield pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. Finally, these derivatives are hydrolyzed in a 30% NaOH aqueous solution to produce the desired acid .
Chemical Reactions Analysis
2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Cyclization: The compound can participate in cyclization reactions, forming more complex heterocyclic structures
Scientific Research Applications
2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and applications.
Pyrazolo[1,5-a]pyridine-3-carboxamides: These derivatives have different substituents at the carboxamide position, leading to variations in their biological activities and applications.
Pyrazolo[1,5-a]pyridine-3-carboxylate derivatives: These compounds are intermediates in the synthesis of this compound and have distinct properties and uses.
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)5-6-9(10(15)16)7-3-1-2-4-12(7)11-6/h1-4H,5H2,(H,13,14)(H,15,16) |
InChI Key |
BKILQXYASJSOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)

![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)


![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)

![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)

